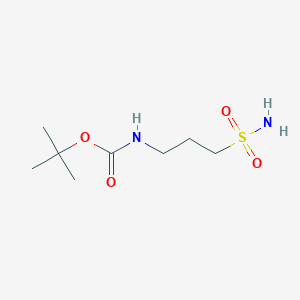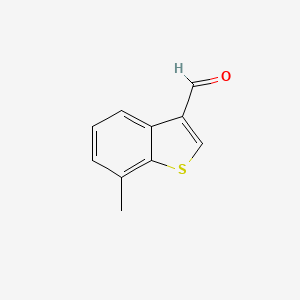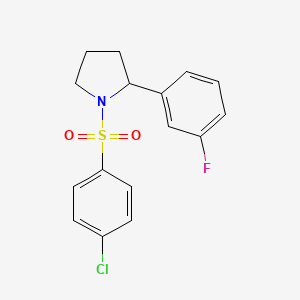![molecular formula C13H9NO3 B8724377 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be achieved through various methods. One common approach involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives . Another method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . For example, the compound can be oxidized to form quinones or reduced to form dihydro derivatives .
Scientific Research Applications
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific isoquinoline derivative and its intended application .
Comparison with Similar Compounds
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- can be compared with other isoquinoline derivatives such as tetrahydroisoquinoline and benzimidazo[2,1-a]isoquinoline . While these compounds share a similar core structure, they differ in their functional groups and biological activities . For instance, tetrahydroisoquinoline is known for its neurotoxic effects, whereas benzimidazo[2,1-a]isoquinoline has been studied for its anti-cancer properties .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H9NO3/c15-7-14-12(16)9-5-1-3-8-4-2-6-10(11(8)9)13(14)17/h1-6,15H,7H2 |
InChI Key |
GCGGQWFLXONULJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
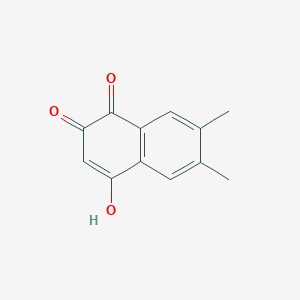
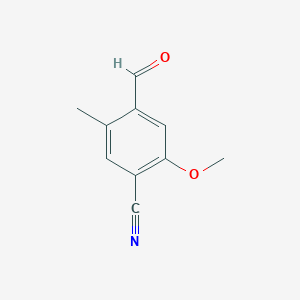
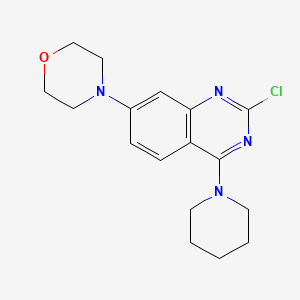
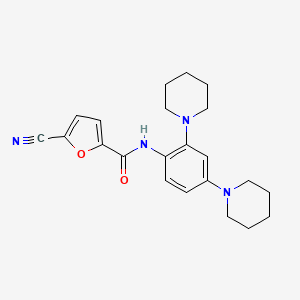
![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)
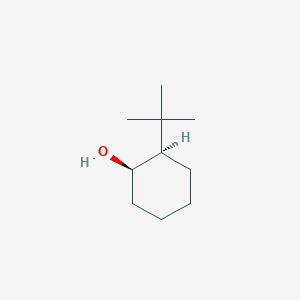
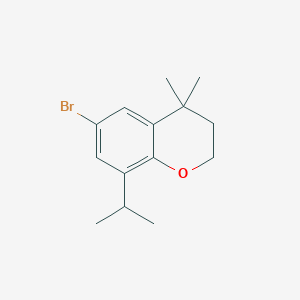
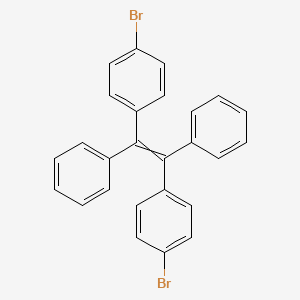
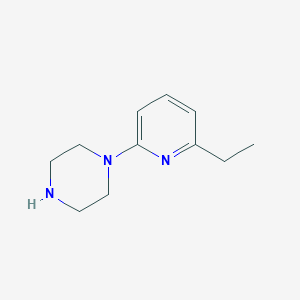
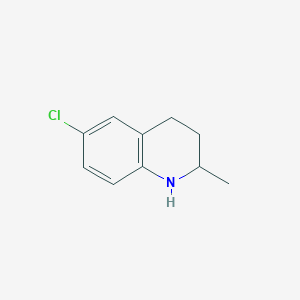
![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
